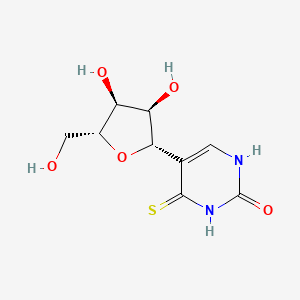
4-Thiopseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiopseudouridine is a modified nucleoside where the oxygen atom at the 4th position of pseudouridine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields. It is known for its role in stabilizing RNA structures and enhancing the formation of triplex-forming oligonucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiopseudouridine typically involves the transformation of uridine into 4-thiouridine through a series of chemical reactions. One common method includes:
Acetylation: of the hydroxyl groups of uridine.
Transformation: of the 4-oxo group into a 4-thio group using Lawesson’s reagent.
Deacetylation: with ammonia in methanol to obtain the free 4-thiouridine nucleoside.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
4-Thiopseudouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions.
Reduction: The sulfur atom can be reduced back to its original state using reducing agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thioethers and thioesters: from substitution reactions.
Applications De Recherche Scientifique
4-Thiopseudouridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Thiopseudouridine involves its incorporation into RNA molecules, where it enhances the stability and structural integrity of the RNA. The sulfur atom at the 4th position allows for stronger base stacking interactions and hydrogen bonding, which are crucial for the formation of stable RNA structures. This modification can influence RNA folding, stability, and interactions with proteins and other molecules .
Comparaison Avec Des Composés Similaires
Pseudouridine: The parent compound, where the sulfur atom is replaced by an oxygen atom.
4-Thiouridine: Similar to 4-Thiopseudouridine but lacks the pseudouridine’s unique glycosidic bond.
4-Thiopseudoisocytidine: Another thiolated nucleoside with similar properties.
Uniqueness: this compound is unique due to its ability to stabilize triplex-forming oligonucleotides and enhance RNA structural integrity. Its sulfur atom provides distinct chemical reactivity and biological functionality compared to its oxygen-containing counterparts .
Propriétés
Numéro CAS |
55101-24-1 |
|---|---|
Formule moléculaire |
C9H12N2O5S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(15)11-8(3)17/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 |
Clé InChI |
BNAWMJKJLNJZFU-GBNDHIKLSA-N |
SMILES isomérique |
C1=C(C(=S)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=C(C(=S)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)

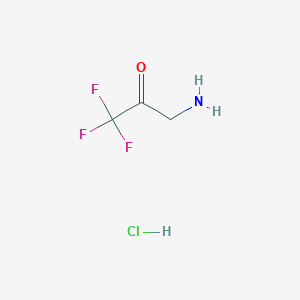
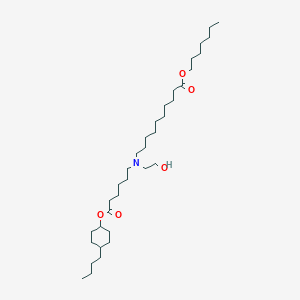
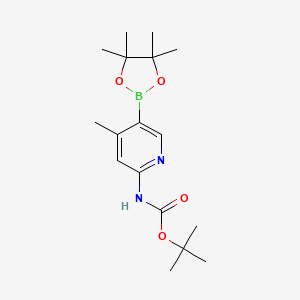
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)

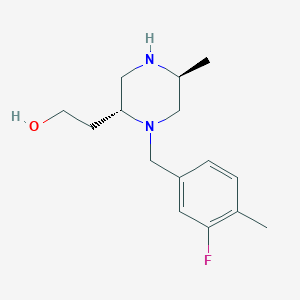
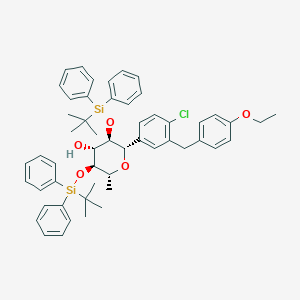
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
